molecular formula C18H23ClN6O4 B2818345 N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1216616-16-8

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2818345
CAS No.: 1216616-16-8
M. Wt: 422.87
InChI Key: YUBLJZFXLCUPHC-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “benzo[d][1,3]dioxol-5-yl” part suggests the presence of a dioxole ring, which is a type of ether . The “dimorpholino” indicates the presence of two morpholine rings, which are oxygen-containing heterocycles .


Chemical Reactions Analysis

Triazines are known to undergo a variety of reactions, including nucleophilic substitutions and additions . The morpholine rings could potentially undergo reactions at the nitrogen or the ether oxygen .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Some general properties might include solubility in various solvents, melting point, boiling point, and reactivity .

Scientific Research Applications

Research Applications and Mechanisms

  • Receptor Occupancy and Drug Development

    Research has focused on compounds with specific receptor targets for the treatment of various conditions. For instance, a study on 5-Hydroxytryptamine1A receptor occupancy by a novel antagonist demonstrates the potential for treating anxiety and mood disorders. The study utilized positron emission tomography (PET) to assess receptor occupancy, highlighting the compound's application in understanding drug-receptor interactions and its dose-dependent effects on brain receptor occupancy with minimal acute side effects (E. Rabiner et al., 2002).

  • Metabolism and Disposition Studies

    Another important area of research is the metabolism and disposition of novel compounds in humans. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were determined in a study involving healthy male subjects. This research is crucial for understanding the pharmacokinetic profile of new drugs, including their elimination pathways and metabolite formation, which is essential for drug development (C. Renzulli et al., 2011).

  • Neurobehavioral and Neurotransmitter Alterations

    Studies also explore the effects of compounds on neurobehavioral functions and neurotransmitter levels. Research into benzo[a]pyrene-induced alterations in coke oven workers revealed significant changes in neurobehavioral function and neurotransmitter levels, underscoring the neurotoxic potential of environmental contaminants and the need for monitoring and mitigating occupational exposures (Q. Niu et al., 2009).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. This might include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The study of new chemical compounds is a vast field with many potential directions. This could include further exploration of the compound’s synthesis, its potential uses, and its mechanism of action .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4.ClH/c1-2-14-15(28-12-27-14)11-13(1)19-16-20-17(23-3-7-25-8-4-23)22-18(21-16)24-5-9-26-10-6-24;/h1-2,11H,3-10,12H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBLJZFXLCUPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCOCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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